Isotopic Purity and Chemical Purity Specifications Supporting Regulatory Method Validation
NDBzA-d10 is supplied with isotopic enrichment exceeding 98 atom % D, which directly supports the method validation requirements for nitrosamine impurity testing in pharmaceutical products . This specification ensures minimal interference from unlabeled NDBzA and low isotopic cross-contamination in MRM-based MS quantification. In contrast, the unlabeled NDBzA analytical reference standard (CAS 5336-53-8) provides only chemical purity specifications, lacking the deuterium labeling necessary for internal standard use . The high isotopic purity of NDBzA-d10 is critical for achieving linear calibration curves and low limits of quantification in trace-level nitrosamine analysis where regulatory acceptable intake limits may be as low as nanograms per day [1].
| Evidence Dimension | Isotopic purity (atom % D) and chemical purity for analytical method suitability |
|---|---|
| Target Compound Data | Isotopic purity >98 atom % D; chemical purity >98% |
| Comparator Or Baseline | N-Nitrosodibenzylamine unlabeled (CAS 5336-53-8): chemical purity ≥97-99% but no deuterium labeling |
| Quantified Difference | NDBzA-d10 provides +10 Da mass shift with >98 atom % D enrichment; unlabeled standard provides 0 Da shift |
| Conditions | Certificate of Analysis specifications; LC-MS/MS method validation for nitrosamine quantification |
Why This Matters
High isotopic purity (>98 atom % D) minimizes isotopic cross-talk in MRM channels, directly supporting the low quantification limits required for regulatory nitrosamine impurity testing.
- [1] Veeprho. N-Nitrosodibenzylamine D10, CAS 1794791-25-5. Veeprho Product Technical Datasheet, 2024. View Source
